molecular formula C6H4F3N3O2 B13592635 3-Nitro-2-(trifluoromethyl)pyridin-4-amine

3-Nitro-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B13592635
M. Wt: 207.11 g/mol
InChI Key: RYLATOCYZDXEFF-UHFFFAOYSA-N
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Description

3-Nitro-2-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a nitro group at the third position, a trifluoromethyl group at the second position, and an amine group at the fourth position on the pyridine ring. The incorporation of fluorine atoms into the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it a valuable entity in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-4-trifluoromethylpyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide at elevated temperatures . The reaction is quenched with ethyl acetate, and the product is purified through column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Nitro-2-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

  • 2-Amino-4-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 4-Amino-2-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 3-Nitro-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications .

Properties

Molecular Formula

C6H4F3N3O2

Molecular Weight

207.11 g/mol

IUPAC Name

3-nitro-2-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)5-4(12(13)14)3(10)1-2-11-5/h1-2H,(H2,10,11)

InChI Key

RYLATOCYZDXEFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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